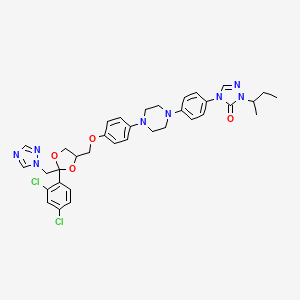

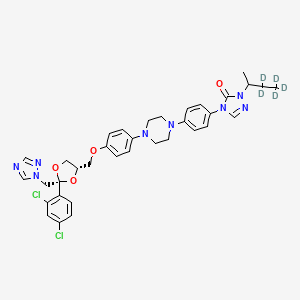

![molecular formula 13CC7H1515NO6 B602565 N-acetyl-D-[1-13C;15N]glucosamine CAS No. 478529-40-7](/img/structure/B602565.png)

N-acetyl-D-[1-13C;15N]glucosamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid and plays a significant role in several biological systems . It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc . GlcNAc is also the monomeric unit of the polymer chitin, which forms the exoskeletons of arthropods like insects and crustaceans .

Synthesis Analysis

N-acetylglucosamine can be produced by the process of acid hydrolysis of chitin, a linear polymer of GlcNAc extracted from the shells of shrimp or crab . Furthermore, natural glucosamine exists in the fluids surrounding your joints and can also be found in your bones, bone marrow, and in some species of fungi . There are also synthetic forms of N-acetylglucosamine .Molecular Structure Analysis

The molecular formula of N-acetyl-D-glucosamine is C8H15NO6 . The average molecular weight is 221.2078 and the monoisotopic mass is 221.089937217 .Chemical Reactions Analysis

N-acetyl-D-glucosamine has been found to potentially bind to both SARS-CoV-2 proteins and antibodies based on predictive modelling work . This suggests that N-acetyl-D-glucosamine holds the potential to inhibit several SARS-CoV-2 proteins as well as induce an immune response against the virus in the host .Physical And Chemical Properties Analysis

The chemical formula of N-acetyl-D-glucosamine is C8H15NO6 . The average molecular weight is 221.2078 and the monoisotopic mass is 221.089937217 .科学的研究の応用

Molecular Mechanisms and Biomedical Applications : N-acetyl-D-glucosamine is involved in several molecular mechanisms due to its presence in glycoproteins, proteoglycans, and glycosaminoglycans. It has shown potential in treating osteoarthritis symptoms and possesses antioxidant and anti-inflammatory activities. The modulation of inflammatory responses, particularly through the Nuclear Factor-κB (NF-κB) pathway, highlights its potential in treating cardiovascular diseases, neurological deficits, skin disorders, and even cancer (Razieh Dalirfardouei, G. Karimi, & K. Jamialahmadi, 2016).

Enzymatic Production and Biotechnological Applications : Enzymatic processes involving N-acetyl-D-glucosamine have been explored for sustainable and efficient production methods. The use of β-N-acetylhexosaminidase from Streptomyces alfalfae, for instance, has been shown to convert chitooligosaccharides and colloidal chitin into N-acetyl-D-glucosamine, demonstrating its potential in medical, agricultural, and food industries (C. Lv et al., 2019).

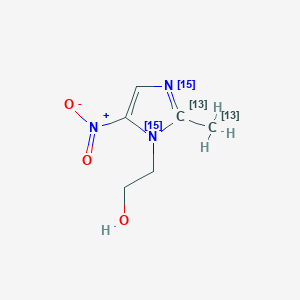

Solid-State NMR Applications : The specific labeling of N-acetyl-D-glucosamine with 13C and 15N isotopes provides a powerful tool for solid-state NMR studies, particularly in understanding the structural properties of carbohydrates. Such isotopic labeling allows for detailed analysis of the anomeric effects in amino monosaccharides, which is valuable for structural determinations in glycopeptides and glycolipids (D. Tzou, 2005).

Bioconversion and Enzymatic Hydrolysis : Research into the enzymatic conversion of chitin to N-acetyl-D-glucosamine using specific chitinases and N-acetylglucosaminidases demonstrates the potential for bioconversion processes in producing this valuable monosaccharide. Such methods are seen as eco-friendly alternatives to chemical hydrolysis, with applications in producing GlcNAc from non-animal sources, beneficial for consumers with crustacean allergies and those following vegan diets (Flávio Augusto Cardozo et al., 2017; 2019).

Biomedical and Pharmacological Research : Studies have shown that N-acetyl-D-glucosamine has immunosuppressive effects, opening up potential applications in treating autoimmune diseases and in transplant medicine. Its ability to suppress the activation of T-lymphoblasts and dendritic cells, as well as prolong allogeneic cardiac allograft survival, underscores its potential as an immunosuppressive agent (Linlin Ma et al., 2002).

Safety And Hazards

While there are no major known side effects of glucosamine sulfate and glucosamine hydrochloride, which have been used for the treatment of osteoarthritis for more than 30 years , there is a theoretical concern that exogenous glucosamine might induce insulin resistance in insulin-sensitive tissues .

特性

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i8+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-YQZAXUNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetyl-D-[1-13C;15N]glucosamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。